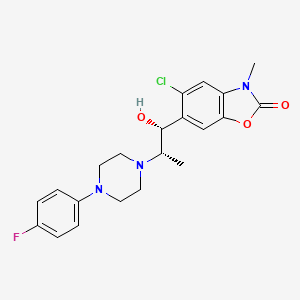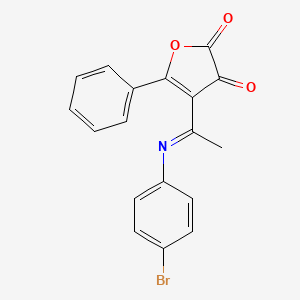
Benzenesulfonamide, N,N'-(2,2,2-trichloroethylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- is a chemical compound characterized by its unique structure, which includes a trichloroethylidene group attached to two benzenesulfonamide moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- typically involves the reaction of benzenesulfonamide with trichloroethylene. One effective method involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Addition Reactions: It can react with oxygen and nitrogen nucleophiles, resulting in the addition at the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include cyclopentadiene dimer and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides and addition products, which can be further utilized in different applications .
Scientific Research Applications
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloroethylidene)nitrobenzenesulfonamide: Similar in structure but contains a nitro group instead of a second benzenesulfonamide moiety.
N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide: Contains a dichloro-phenylethylidene group instead of a trichloroethylidene group.
Uniqueness
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- is unique due to its dual benzenesulfonamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
85095-84-7 |
|---|---|
Molecular Formula |
C14H13Cl3N2O4S2 |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl3N2O4S2/c15-14(16,17)13(18-24(20,21)11-7-3-1-4-8-11)19-25(22,23)12-9-5-2-6-10-12/h1-10,13,18-19H |
InChI Key |
BUWOHYPRLJFBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


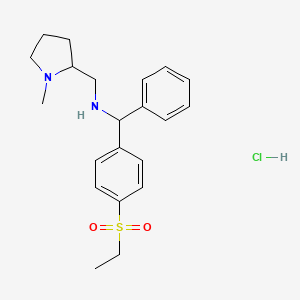
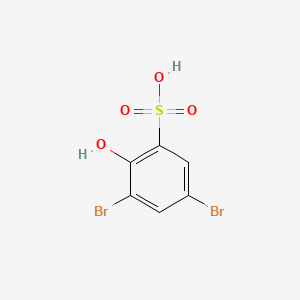
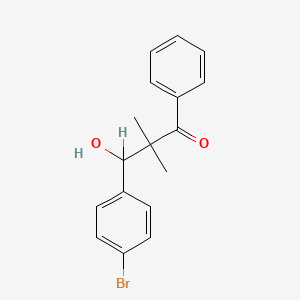
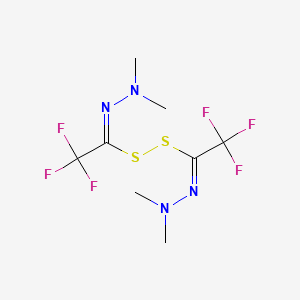
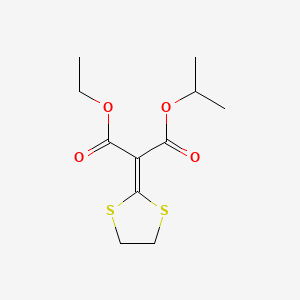
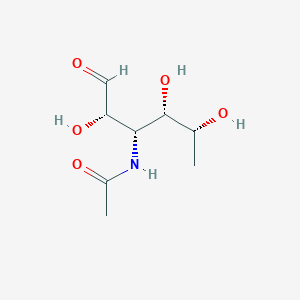
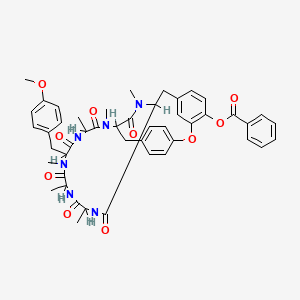
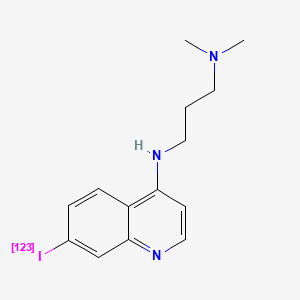

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

